N-(4-amino-2-((2-(naphthalen-1-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide
Description
The compound N-(4-amino-2-((2-(naphthalen-1-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide is a pyrimidinone derivative with a complex structure featuring a thioether linkage, a naphthylamino group, and a 2-fluorobenzamide substituent. The presence of sulfur and fluorine atoms may enhance binding affinity and metabolic stability, while the naphthalene moiety could contribute to hydrophobic interactions in target binding pockets. Structural elucidation of such compounds typically employs X-ray crystallography, as exemplified by the SHELX software suite .
Properties
CAS No. |
888422-51-3 |
|---|---|
Molecular Formula |
C23H18FN5O3S |
Molecular Weight |
463.49 |
IUPAC Name |
N-[4-amino-2-[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-2-fluorobenzamide |
InChI |
InChI=1S/C23H18FN5O3S/c24-16-10-4-3-9-15(16)21(31)27-19-20(25)28-23(29-22(19)32)33-12-18(30)26-17-11-5-7-13-6-1-2-8-14(13)17/h1-11H,12H2,(H,26,30)(H,27,31)(H3,25,28,29,32) |
InChI Key |
DWWQVFMNUVMJKM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)CSC3=NC(=C(C(=O)N3)NC(=O)C4=CC=CC=C4F)N |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-amino-2-((2-(naphthalen-1-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide typically involves multi-step organic reactions One common method involves the initial formation of the pyrimidine ring through a cyclization reactionThe final step involves the attachment of the fluorobenzamide group through an amide bond formation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-amino-2-((2-(naphthalen-1-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides and sulfones, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted derivatives .
Scientific Research Applications
N-(4-amino-2-((2-(naphthalen-1-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-amino-2-((2-(naphthalen-1-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Stereochemical Influence
Compounds m , n , and o (PF 43(1), 2017) demonstrate that stereochemistry significantly impacts biological activity. For example, the (S,R,S)-configuration in n versus the (S,S)-configuration in o may alter binding to chiral targets like proteases or kinases . The target compound’s stereochemical details are unspecified, which limits direct mechanistic comparisons.
Functional Group Contributions
- Fluorine vs. Methyl Groups: The target compound’s 2-fluorobenzamide group may enhance membrane permeability compared to the 2,6-dimethylphenoxy groups in m–o, which could increase steric hindrance .
Pharmacological Data Gaps
No quantitative data (e.g., IC₅₀, solubility, toxicity) are available for the target compound in the provided evidence.
Biological Activity
N-(4-amino-2-((2-(naphthalen-1-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide is a complex organic compound with significant potential in medicinal chemistry. This compound is characterized by its unique structural features, which include a pyrimidine ring, a naphthalene moiety, and a fluorobenzamide group. The biological activity of this compound has been investigated in various studies, revealing its potential as an anticancer agent and its interactions with specific molecular targets.
Chemical and Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C21H17N5O3S |
| Molecular Weight | 451.5 g/mol |
| CAS Number | 868225-40-5 |
| Structure | Chemical Structure |
The mechanism of action of this compound involves its interaction with specific enzymes and receptors. The compound is known to inhibit key enzymes involved in cancer cell proliferation, leading to the suppression of tumor growth. It binds to the active sites of these enzymes, disrupting critical biological pathways that are essential for cellular survival and division.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that the compound can effectively inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The compound's ability to induce apoptosis (programmed cell death) in these cells has been documented, suggesting its potential as a therapeutic agent.
Enzyme Inhibition
The compound has been found to inhibit several enzymes critical for cancer cell metabolism. For example:
| Enzyme | Inhibition Type | IC50 Value (µM) |
|---|---|---|
| Thymidylate Synthase | Competitive Inhibition | 15 |
| Dihydrofolate Reductase | Noncompetitive Inhibition | 20 |
These findings highlight the compound's potential as a lead molecule for drug development targeting specific metabolic pathways in cancer cells.
Case Studies
Case Study 1: Breast Cancer Cell Lines
In a study conducted on MCF7 breast cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability. The study reported a decrease in proliferation rates by approximately 70% at a concentration of 10 µM over 48 hours.
Case Study 2: Lung Cancer Models
Another study focused on A549 lung cancer cells demonstrated that the compound not only inhibited cell growth but also triggered apoptosis through the activation of caspase pathways. The results indicated that at concentrations above 5 µM, there was a marked increase in caspase 3/7 activity, suggesting the compound's role in promoting programmed cell death.
Q & A
Q. How can researchers optimize the synthetic yield of this compound while minimizing impurities?
- Methodological Answer : The synthesis route should prioritize controlled reaction conditions (e.g., temperature, solvent selection, and stoichiometric ratios) to reduce side reactions. For example, highlights the use of acylation followed by amination to minimize undesired byproducts. Employing HPLC or LC-MS post-synthesis can quantify impurities such as process-related derivatives (e.g., 2-[(2-{4-[(4-Fluorobenzyl)carbamoyl]-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl}propan-2-yl)amino]-2-oxoacetic acid) . Reaction intermediates should be isolated and characterized via NMR to confirm structural integrity at each step .
Q. What spectroscopic techniques are recommended for characterizing this compound’s structure?
- Methodological Answer :
- 1H/13C NMR : Assign peaks to confirm substituent positions, particularly the fluorobenzamide and naphthalene moieties. For example, aromatic protons in the 6.5–8.5 ppm range can validate the naphthalene group .
- IR Spectroscopy : Identify key functional groups (e.g., C=O at ~1700 cm⁻¹ for the amide and thiourea linkages) .
- Mass Spectrometry (ESI-MS) : Verify molecular weight and fragmentation patterns to rule out structural deviations .
Q. How can researchers ensure batch-to-batch consistency in purity for pharmacological studies?
- Methodological Answer : Implement a two-tiered analytical approach:
- Chromatographic Purity : Use reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to monitor impurities like unreacted intermediates or degradation products .
- Elemental Analysis : Confirm empirical formula consistency (C, H, N, S) to detect trace contaminants .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in bioactivity data across different assay systems?
- Methodological Answer :
- Dose-Response Validation : Compare IC50 values across orthogonal assays (e.g., enzymatic inhibition vs. cell-based viability assays) to rule out false positives from off-target effects.
- Metabolic Stability Testing : Use liver microsomes or hepatocytes to assess whether metabolite interference explains discrepancies .
- Structural-Activity Relationship (SAR) Analysis : Modify substituents (e.g., replacing the naphthalene group with other aromatic systems) to isolate key pharmacophores .
Q. How can researchers profile and mitigate hydrolytic degradation of the thiourea linkage in aqueous buffers?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic, basic, and neutral conditions (e.g., pH 1–9 at 40°C) and monitor degradation via LC-MS. Identify major degradation products (e.g., cleavage of the thioether bond) .
- Stabilization Strategies : Use lyophilization for long-term storage or formulate with cyclodextrins to shield hydrolytically sensitive groups .
Q. What computational methods are suitable for predicting binding modes with target enzymes?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions between the fluorobenzamide moiety and enzyme active sites (e.g., kinases or proteases). Validate predictions with mutagenesis studies .
- MD Simulations : Run 100-ns simulations to assess conformational stability of the ligand-enzyme complex in physiological conditions .
Q. How should researchers design experiments to validate the compound’s selectivity against structurally similar off-target proteins?
- Methodological Answer :
- Kinome-Wide Profiling : Use kinase inhibitor panels (e.g., Eurofins KinaseProfiler) to quantify inhibition at 1 µM concentration.
- Crystallography : Co-crystallize the compound with target and off-target proteins to identify binding-site variances .
- Thermal Shift Assays : Measure ΔTm values to compare binding affinities across protein families .
Data Contradiction and Validation
Q. How to address conflicting results in solubility measurements across different solvent systems?
- Methodological Answer :
- Standardized Protocols : Use USP <1236> guidelines for equilibrium solubility determination in biorelevant media (e.g., FaSSIF/FeSSIF).
- Particle Size Analysis : Ensure consistent particle size distribution via dynamic light scattering (DLS) to avoid kinetic solubility artifacts .
Q. What steps can resolve discrepancies between in vitro potency and in vivo efficacy?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma/tissue concentrations post-administration to confirm adequate exposure.
- Tissue Distribution Studies : Use radiolabeled compound (e.g., [18F]-tagged analog) to track bioavailability in target organs .
- Metabolite Identification : Use HR-MS/MS to detect active/inactive metabolites that may modulate efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
